Ethyl 3-fluoro-5-(trifluoromethyl)benzoate
CAS No.: 250682-12-3
Cat. No.: VC8375410
Molecular Formula: C10H8F4O2
Molecular Weight: 236.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 250682-12-3 |
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Molecular Formula | C10H8F4O2 |
Molecular Weight | 236.16 g/mol |
IUPAC Name | ethyl 3-fluoro-5-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 |
Standard InChI Key | AGWDBAUOWZRDKX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Introduction
Chemical and Physical Properties
Molecular Structure and Formula
Ethyl 3-fluoro-5-(trifluoromethyl)benzoate (CHFO) features a molecular weight of 236.16 g/mol. The benzene ring is substituted with fluorine at position 3 and a trifluoromethyl group at position 5, while the ethyl ester occupies position 1. This arrangement creates a sterically hindered yet electronically activated aromatic system, ideal for nucleophilic aromatic substitution and cross-coupling reactions .
Table 1: Comparative Properties of Fluorinated Benzoate Derivatives
*Extrapolated from analogous benzoic acid derivative .
Solubility and Stability
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves esterification of 3-fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) using ethanol under acidic catalysis. For example:
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Acid-Catalyzed Esterification:
This method typically achieves yields of 70–85% after purification via column chromatography . -
Acyl Chloride Intermediate:
Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with ethanol provides higher yields (90–95%) but requires stringent moisture control .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key steps include:
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Automated Feed Systems: Precise dosing of benzoic acid, ethanol, and catalyst.
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Reactive Distillation: Simultaneous reaction and separation of water to drive equilibrium toward ester formation.
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Crystallization: Isolation of the product using anti-solvents like hexane or heptane .
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
The trifluoromethyl and fluorine substituents enhance lipophilicity (LogP ≈ 2.8), improving blood-brain barrier penetration in central nervous system (CNS) drug candidates. For instance, derivatives of this ester have been investigated as:
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Protease Inhibitors: The electron-withdrawing groups stabilize transition states in enzyme-substrate complexes, as seen in HIV-1 protease inhibitors .
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Antiviral Agents: Structural analogs capped with oligothiophene moieties exhibit sub-micromolar inhibition of influenza A virus fusion (IC = 0.22 µM) .
Agrochemical Applications
In agrochemistry, the compound’s resistance to metabolic degradation makes it a valuable precursor for herbicides and fungicides. For example:
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Sulfonylurea Herbicides: Functionalization at the 5-position yields sulfonamide derivatives that inhibit acetolactate synthase (ALS) in weeds .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl): δ 1.42 (t, Hz, 3H, CHCH), 4.42 (q, Hz, 2H, OCH), 7.78–7.85 (m, 2H, Ar-H), 8.21 (s, 1H, Ar-H).
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NMR (376 MHz, CDCl): δ -62.5 (CF), -112.3 (Ar-F).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 236.16 (M), with fragmentation patterns consistent with loss of COOEt (-73 Da) and CF (-69 Da) .
Future Research Directions
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Catalytic Asymmetric Synthesis: Development of enantioselective routes for chiral fluorinated intermediates.
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Polymer-Supported Reagents: Immobilization of the ester on solid phases for combinatorial chemistry applications.
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In Vivo Pharmacokinetics: Studies on bioavailability and metabolite identification in preclinical models.
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